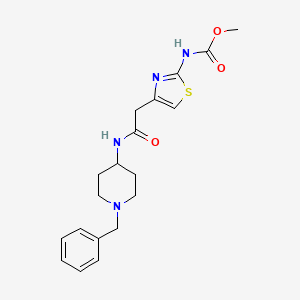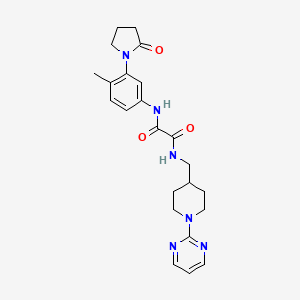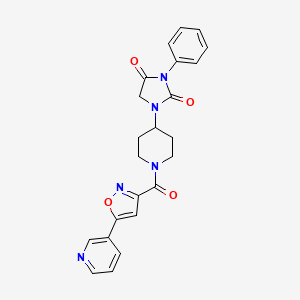![molecular formula C19H30N6OS B2997209 3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 946282-35-5](/img/structure/B2997209.png)
3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a complex organic compound featuring a fusion of cyclopentane, pyrazolopyrimidine, and propanamide groups. It's of interest in fields such as medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide typically involves:
Starting from cyclopentanone and constructing the pyrazolo[3,4-d]pyrimidine ring through a series of condensation and cyclization reactions.
Using isopropylamine and methylthiol reagents to introduce the amino and methylthio groups.
Concluding with a coupling reaction to link the cyclopentane and pyrazolopyrimidine structures via the propanamide bridge.
Industrial Production Methods: : Scalable methods for industrial production generally follow the lab synthesis route but are optimized for yield and cost efficiency. Techniques such as continuous flow chemistry might be employed to streamline the process.
Types of Reactions
Oxidation: : Potential for introducing oxygen functionalities.
Reduction: : Modification of the pyrazolopyrimidine ring or other electrophilic centers.
Substitution: : Functional group exchange, especially at the amino and thioether positions.
Common Reagents and Conditions
Oxidizing agents such as hydrogen peroxide.
Reducing agents like sodium borohydride.
Substitution reagents can include alkyl halides and nucleophiles.
Major Products: : Reactions with this compound typically yield derivatives with modified functional groups, potentially enhancing or altering its biological activity.
Chemistry
A key molecule in the development of synthetic methodologies.
Biology
Studied for its interactions with biological macromolecules.
Medicine
Potential therapeutic uses due to its structure-activity relationship with known bioactive molecules.
Industry
Utilized as a precursor or intermediate in the synthesis of more complex compounds.
Mechanism of Action
The compound's mechanism involves its interaction with specific molecular targets, often through binding to enzyme active sites or receptor complexes. The pyrazolo[3,4-d]pyrimidine core is known for its affinity towards kinases, impacting signaling pathways critical in disease mechanisms.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidines and cyclopentyl-substituted amides:
4-(isopropylamino)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the cyclopentyl and propanamide moieties.
3-cyclopentyl-N-(2-(4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide: : Differs by the absence of the methylthio group.
The unique fusion of these functional groups in 3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide makes it distinctive and valuable for further research and application.
That comprehensive enough for ya?
Properties
IUPAC Name |
3-cyclopentyl-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6OS/c1-13(2)22-17-15-12-21-25(18(15)24-19(23-17)27-3)11-10-20-16(26)9-8-14-6-4-5-7-14/h12-14H,4-11H2,1-3H3,(H,20,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAYUTRWTONHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,3-dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)butanoate](/img/structure/B2997129.png)


![3-benzoyl-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2997134.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2997138.png)
![4-Methyl-6-propan-2-yl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2997140.png)
![Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate](/img/structure/B2997141.png)


![4-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2997149.png)
